molecular formula C22H22O8 B7961911 1,4-dimethyl (2S,3S)-2,3-bis[(4-methylphenyl)carbonyloxy]butanedioate

1,4-dimethyl (2S,3S)-2,3-bis[(4-methylphenyl)carbonyloxy]butanedioate

Cat. No.: B7961911
M. Wt: 414.4 g/mol
InChI Key: BZAGONFTBOBTQG-ROUUACIJSA-N
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Description

1,4-dimethyl (2S,3S)-2,3-bis[(4-methylphenyl)carbonyloxy]butanedioate is an organic compound with a complex structure It is characterized by the presence of two 4-methylphenyl groups attached to a butanedioate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-dimethyl (2S,3S)-2,3-bis[(4-methylphenyl)carbonyloxy]butanedioate typically involves the esterification of butanedioic acid derivatives with 4-methylphenyl carbonyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include refluxing the mixture in an organic solvent like dichloromethane or toluene.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

1,4-dimethyl (2S,3S)-2,3-bis[(4-methylphenyl)carbonyloxy]butanedioate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups into alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted esters or amides, depending on the nucleophile used.

Scientific Research Applications

1,4-dimethyl (2S,3S)-2,3-bis[(4-methylphenyl)carbonyloxy]butanedioate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,4-dimethyl (2S,3S)-2,3-bis[(4-methylphenyl)carbonyloxy]butanedioate involves its interaction with specific molecular targets. The ester groups can undergo hydrolysis to release active carboxylic acids, which can then interact with enzymes or receptors in biological systems. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1,4-dimethylbenzene: A simpler aromatic compound with similar methyl groups but lacking the ester functionality.

    4-methylphenyl acetate: Contains the 4-methylphenyl group but with a different ester linkage.

    Butanedioic acid derivatives: Compounds with similar butanedioate backbones but different substituents.

Uniqueness

1,4-dimethyl (2S,3S)-2,3-bis[(4-methylphenyl)carbonyloxy]butanedioate is unique due to its specific combination of aromatic and ester functionalities, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

dimethyl (2S,3S)-2,3-bis[(4-methylbenzoyl)oxy]butanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22O8/c1-13-5-9-15(10-6-13)19(23)29-17(21(25)27-3)18(22(26)28-4)30-20(24)16-11-7-14(2)8-12-16/h5-12,17-18H,1-4H3/t17-,18-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZAGONFTBOBTQG-ROUUACIJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OC(C(C(=O)OC)OC(=O)C2=CC=C(C=C2)C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)O[C@@H]([C@@H](C(=O)OC)OC(=O)C2=CC=C(C=C2)C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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